

# An In-depth Technical Guide on Triazinetriethanol as a Formaldehyde-Releasing Agent

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## Compound of Interest

Compound Name: *Triazinetriethanol*

Cat. No.: *B1681375*

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## Introduction

**Triazinetriethanol** (THT), chemically known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine, is a heterocyclic compound widely utilized as a biocide and antimicrobial preservative in a variety of industrial applications. Its efficacy stems from its function as a formaldehyde-releasing agent. In aqueous environments, THT slowly hydrolyzes, releasing formaldehyde, a potent broad-spectrum antimicrobial agent. This controlled release mechanism makes THT an effective preservative against a wide range of microorganisms, including bacteria and fungi, in products such as metalworking fluids, paints, adhesives, and industrial water systems.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of THT, focusing on its mechanism of action, quantitative data on formaldehyde release, antimicrobial efficacy, and detailed experimental protocols relevant to its study and application.

## Chemical Properties and Structure

**Triazinetriethanol** is a viscous, water-soluble liquid. Its chemical structure consists of a hexahydro-1,3,5-triazine ring substituted with three hydroxyethyl groups at the nitrogen atoms.

- IUPAC Name: 2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol
- CAS Number: 4719-04-4

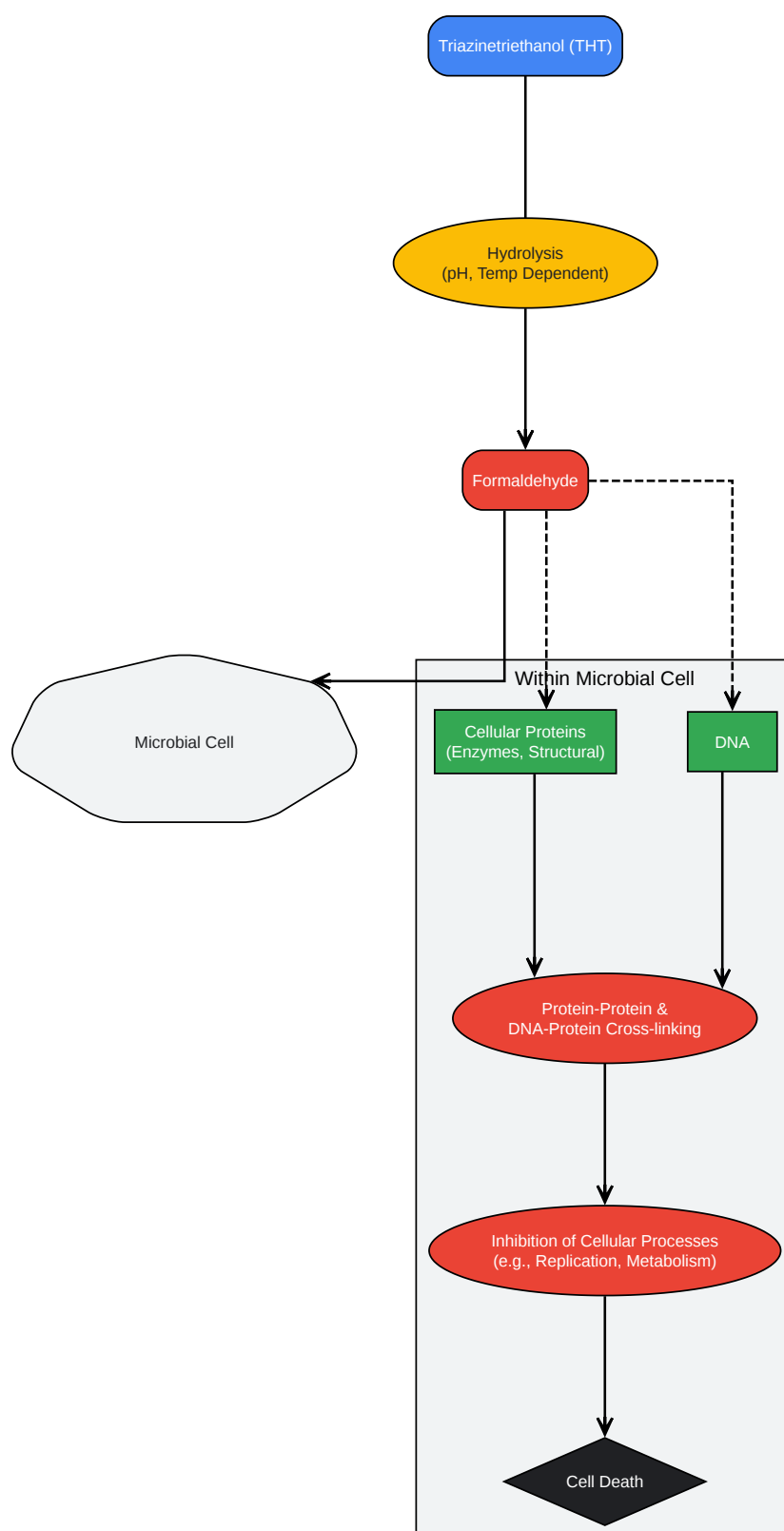
- Molecular Formula:  $C_9H_{21}N_3O_3$
- Molecular Weight: 219.28 g/mol

## Mechanism of Action: Formaldehyde Release

The biocidal activity of **triazinetriethanol** is not inherent to the parent molecule but is a direct result of its hydrolysis to release formaldehyde.[2] This hydrolysis is a reversible reaction that is significantly influenced by the pH and temperature of the aqueous environment. The released formaldehyde is a highly reactive electrophile that exerts its antimicrobial effect through non-specific interactions with essential biomolecules in microorganisms.

The primary mechanism of formaldehyde's antimicrobial action involves the alkylation of amino and sulfhydryl groups of proteins and the ring nitrogen atoms of purine bases. This leads to the cross-linking of proteins and DNA, ultimately inhibiting critical cellular processes and leading to cell death.

Below is a diagram illustrating the proposed antimicrobial signaling pathway of formaldehyde released from **triazinetriethanol**.



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Antimicrobial Mechanism of Formaldehyde Released from THT.

## Quantitative Data

### Formaldehyde Release Kinetics

The rate of formaldehyde release from **triazinetriethanol** is critically dependent on pH and temperature. The hydrolysis of THT can be described by the following rate equation, as determined by Bakke et al. (2001):

$$d[\text{THT}]/dt = k_{\text{obs}} * [\text{THT}]$$

$$\text{where } k_{\text{obs}} = k_0 + k_{\text{H}^+} * [\text{H}^+]$$

The following table summarizes the rate constants for the hydrolysis of **triazinetriethanol** at different temperatures.

Temperature (°C)	$k_0$ (s <sup>-1</sup> )	$k_{\text{H}^+}$ (M <sup>-1</sup> s <sup>-1</sup> )
22	$2.6 \times 10^{-5}$	$2.2 \times 10^6$
60	$4.8 \times 10^{-4}$	$3.5 \times 10^8$

Data sourced from Bakke et al., 2001.

The table below illustrates the calculated half-life of **triazinetriethanol** at various pH values and temperatures, demonstrating the impact of these parameters on the rate of formaldehyde release.

pH	Half-life at 22°C (hours)	Half-life at 60°C (hours)
5	~0.09	~0.0005
6	~0.88	~0.005
7	~7.4	~0.05
8	~44.4	~0.4
9	~74.1	~4.2

Calculations are based on the rate constants from Bakke et al., 2001.

## Antimicrobial Efficacy

**Triazinetriethanol** exhibits broad-spectrum antimicrobial activity against a variety of microorganisms commonly found in industrial systems. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a biocide.

Microorganism	Type	General MIC Range (ppm)
Gram-positive bacteria	Bacteria	500 - 1000
Gram-negative bacteria	Bacteria	500 - 1000
Yeasts	Fungi	500 - 1000
Molds	Fungi	500 - 1000

General MIC range as indicated by product data sheets for Grotan BK, a commercial formulation of **triazinetriethanol**.

## Experimental Protocols

### Quantification of Formaldehyde Release from Triazinetriethanol

This protocol outlines a method for the quantification of formaldehyde released from THT using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Objective: To determine the concentration of formaldehyde released from a THT solution over time under controlled pH and temperature.

Principle: Formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be separated and quantified by reverse-phase HPLC with UV detection.

Materials:

- **Triazinetriethanol** (THT)
- 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile)

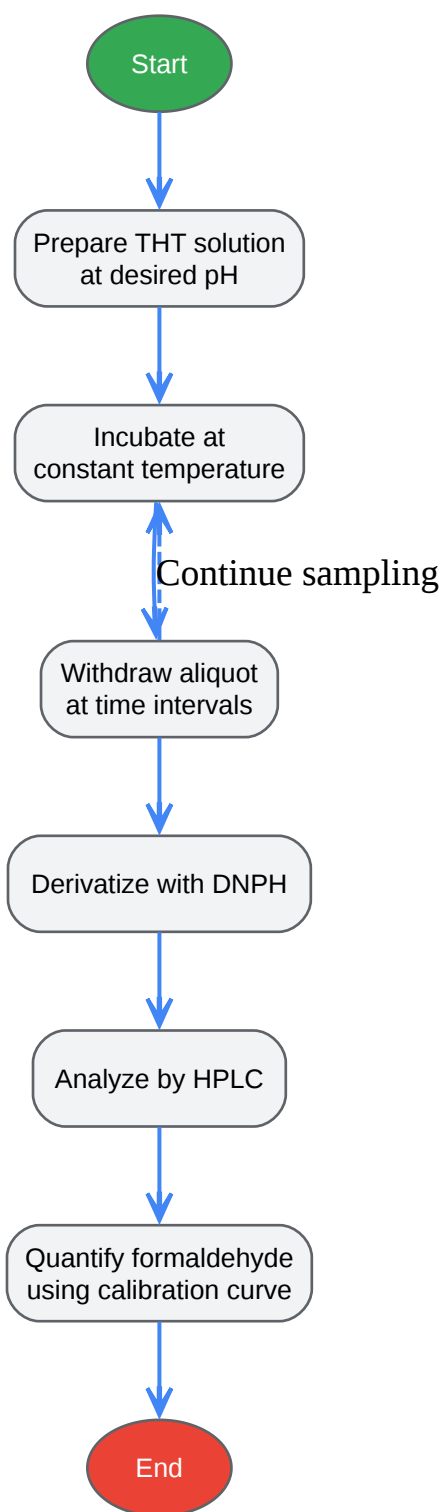
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- Buffer solutions (for pH control)
- HPLC system with UV detector
- C18 reverse-phase column
- Thermostated water bath or incubator
- Volumetric flasks, pipettes, and vials

Procedure:

- Preparation of THT Solution: Prepare a stock solution of THT of known concentration in a buffered aqueous solution at the desired pH.
- Incubation: Place the THT solution in a thermostated water bath or incubator at the desired temperature.
- Sampling: At predetermined time intervals, withdraw an aliquot of the THT solution.
- Derivatization: Immediately add the aliquot to a vial containing an excess of DNPH solution and a catalytic amount of phosphoric acid. Vortex to mix.
- Reaction: Allow the derivatization reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete reaction.
- HPLC Analysis:
  - Mobile Phase: A gradient of acetonitrile and water.
  - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
  - Flow Rate: 1.0 mL/min.

- Injection Volume: 20  $\mu$ L.
- Detection: UV at 360 nm.
- Quantification: Prepare a calibration curve using standard solutions of formaldehyde derivatized with DNPH. Determine the concentration of the formaldehyde-DNPH derivative in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram:



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Workflow for Quantification of Formaldehyde Release.



## Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of **triazinetriethanol** against a specific microorganism.

**Objective:** To determine the lowest concentration of THT that inhibits the visible growth of a microorganism.

**Principle:** A standardized inoculum of the test microorganism is exposed to serial dilutions of THT in a liquid growth medium. The MIC is determined as the lowest concentration of THT at which no visible growth occurs after incubation.

**Materials:**

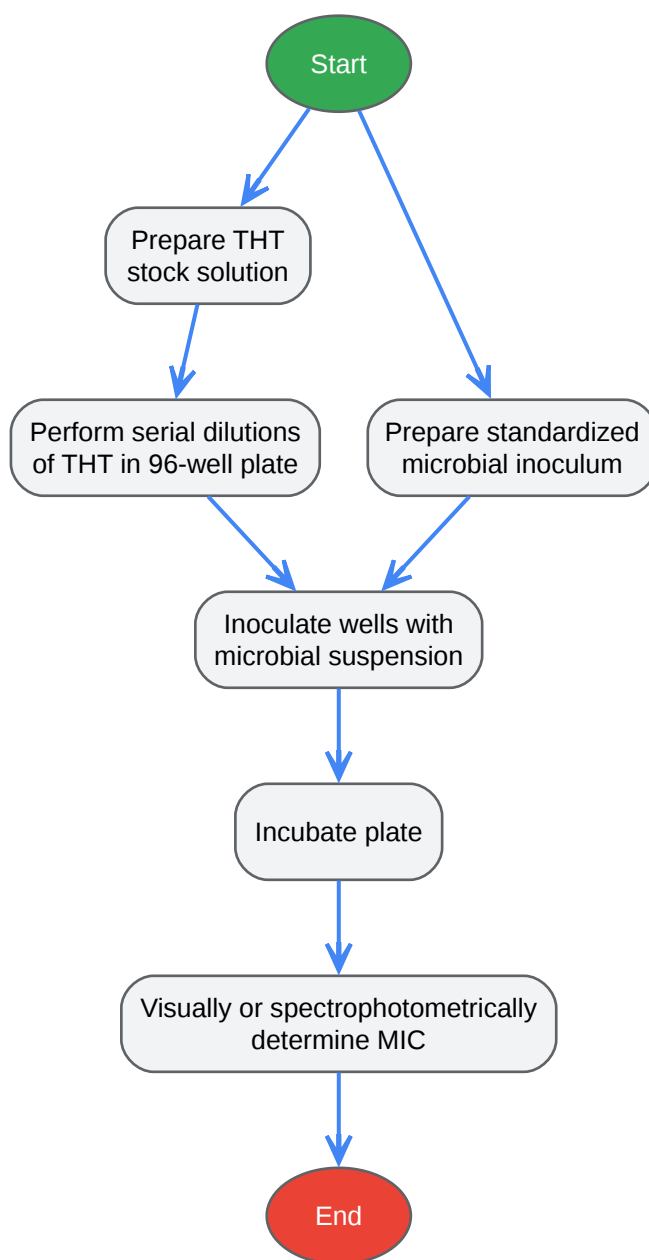
- **Triazinetriethanol (THT)**
- Test microorganism (e.g., *E. coli*, *S. aureus*, *C. albicans*)
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader
- Incubator

**Procedure:**

- **Prepare THT Stock Solution:** Prepare a sterile stock solution of THT of known concentration.
- **Prepare Inoculum:** Grow the test microorganism in the appropriate medium to the logarithmic phase. Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard).
- **Serial Dilutions:** Perform serial two-fold dilutions of the THT stock solution in the 96-well microtiter plate using the appropriate growth medium.

- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no THT) and a negative control (medium only).
- Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- Determine MIC: After incubation, visually inspect the wells for turbidity or use a plate reader to measure absorbance. The MIC is the lowest concentration of THT in which there is no visible growth.

Workflow Diagram:



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Workflow for MIC Determination.

## Toxicological Profile

While an effective biocide, the use of **triazinetriethanol** and other formaldehyde-releasing agents necessitates an understanding of their toxicological profiles. The primary concern is related to the release of formaldehyde, which is a known skin sensitizer and is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).

The acute toxicity of **triazinetriethanol** is summarized in the table below.

Exposure Route	Species	LD <sub>50</sub> / LC <sub>50</sub>
Oral	Rat	763 mg/kg bw
Dermal	Rat	>2000 mg/kg bw
Inhalation	Rat	LC <sub>50</sub> (4h): 0.371 - 0.536 mg/L (aerosol)

Data from various toxicological assessments.

## Conclusion

**Triazinetriethanol** is a widely used and effective formaldehyde-releasing biocide. Its antimicrobial efficacy is directly linked to the controlled release of formaldehyde, which is dependent on environmental factors such as pH and temperature. This technical guide has provided a detailed overview of its chemical properties, mechanism of action, quantitative data on formaldehyde release and antimicrobial activity, and comprehensive experimental protocols for its analysis. A thorough understanding of these aspects is crucial for the safe and effective application of **triazinetriethanol** in various industrial and research settings. Professionals in drug development and related fields should consider both the efficacy and the toxicological profile of formaldehyde-releasing agents in their applications.

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## References

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